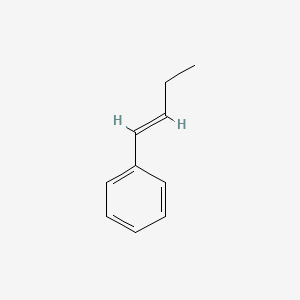

(E)-1-Phenyl-1-butene

Description

Contextual Significance of Styrenic Olefins in Organic Chemistry

Styrenic olefins, a class of unsaturated hydrocarbons characterized by a vinyl group attached to a benzene (B151609) ring, are of paramount importance in organic chemistry. testbook.comnih.gov Styrene (B11656) itself is a major commodity chemical, serving as a precursor to polymers like polystyrene. nih.govlibretexts.org The presence of the phenyl group in conjugation with the double bond significantly influences the electronic properties and reactivity of the olefin. This conjugation allows for the delocalization of pi-electrons across the system, which is a key factor in its chemical behavior.

The study of styrenic olefins like (E)-1-Phenyl-1-butene provides a deeper understanding of several key reaction types, including:

Electrophilic Additions: The double bond in styrenic olefins is susceptible to attack by electrophiles. The regioselectivity of these reactions is often governed by the stability of the resulting carbocation intermediate.

Oxidation Reactions: The double bond can be cleaved or functionalized through various oxidation methods. For instance, this compound has been used to study olefin oxidation by cytochrome P-450. cymitquimica.compharmaffiliates.comlookchem.com

Polymerization: Styrenic monomers are foundational to the polymer industry. Understanding the behavior of related compounds like this compound can provide insights into polymerization mechanisms. testbook.com

Nitration: Direct nitration of olefins, including styrenic systems, is a valuable method for synthesizing nitroolefins, which are important synthetic intermediates. nih.gov

Stereochemical Considerations and E/Z Isomerism in Alkenes

The concept of stereochemistry is central to understanding the properties and reactivity of organic molecules. In alkenes, the restricted rotation around the carbon-carbon double bond gives rise to geometric isomerism, also known as cis-trans or E/Z isomerism. fiveable.mefiveable.mepressbooks.pub

The E/Z notation is a more systematic way to describe the stereochemistry of alkenes, especially for those with more than two different substituents on the double bond carbons. pressbooks.publibretexts.org The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pubnumberanalytics.com If the higher-priority groups on each carbon of the double bond are on the same side, the isomer is designated as Z (from the German zusammen, meaning "together"). pressbooks.pub If they are on opposite sides, it is designated as E (from the German entgegen, meaning "opposite"). fiveable.mepressbooks.pub

In the case of 1-Phenyl-1-butene, the two isomers are:

This compound: The phenyl group and the ethyl group are on opposite sides of the double bond.

(Z)-1-Phenyl-1-butene: The phenyl group and the ethyl group are on the same side of the double bond.

The stereochemistry of these isomers can significantly impact their physical properties, such as boiling point and stability, as well as their reactivity in chemical transformations. numberanalytics.com

Overview of Advanced Research Trajectories Pertaining to this compound Chemistry

Current research involving this compound and related styrenic olefins is exploring a variety of advanced topics. These include the development of stereoselective synthesis methods and the investigation of its role in novel chemical transformations.

One area of active research is the photosensitized (electron transfer) tautomerization of conjugated alkenes. For example, irradiation of 1-phenyl-1-butene in the presence of an electron-accepting photosensitizer can lead to its conversion to the nonconjugated isomers, (E)- and (Z)-1-phenyl-2-butene. cdnsciencepub.com This process involves the formation of a radical cation and subsequent deprotonation and reprotonation steps. cdnsciencepub.com

Furthermore, this compound serves as a substrate in the development of new catalytic reactions. It has been utilized in studies aimed at synthesizing nonracemic allylic amines and preparing aryl oxiranes through direct epoxidation. cymitquimica.compharmaffiliates.comlookchem.com The synthesis of derivatives, such as (E)-3-Amino-1-phenyl-1-butene, a monoamine oxidase inhibitor, highlights its utility in medicinal chemistry research. researchgate.net Research has also explored the cis-trans isomerization of related lithiated species, providing insights into the mechanisms of these transformations and the influence of solvents. acs.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1005-64-7 scbt.comnih.govlookchem.com |

| Molecular Formula | C₁₀H₁₂ cymitquimica.comscbt.comlookchem.com |

| Molecular Weight | 132.20 g/mol nih.govlookchem.com |

| Appearance | Colorless Oil pharmaffiliates.com |

| Boiling Point | 189 °C at 760 mmHg lookchem.com |

| Melting Point | -43 °C lookchem.com |

| Density | 0.899 g/cm³ lookchem.com |

| Refractive Index | 1.5401 lookchem.com |

| Flash Point | 63.6 °C lookchem.com |

Table 2: Research Applications of this compound

| Research Area | Application | Key Findings |

|---|---|---|

| Biochemistry | Study of olefin oxidation by cytochrome P-450. cymitquimica.compharmaffiliates.comlookchem.com | Provides a model substrate for understanding enzymatic oxidation processes. |

| Organic Synthesis | Precursor for the synthesis of nonracemic allylic amines. cymitquimica.compharmaffiliates.comlookchem.com | Demonstrates the utility of the compound in stereoselective synthesis. |

| Organic Synthesis | Starting material for the preparation of aryl oxiranes via direct epoxidation. cymitquimica.compharmaffiliates.comlookchem.com | Highlights its role in the synthesis of valuable heterocyclic compounds. |

| Photochemistry | Substrate in photosensitized (electron transfer) tautomerization reactions. cdnsciencepub.com | Leads to the formation of non-conjugated isomers, expanding the synthetic utility of the starting material. |

| Medicinal Chemistry | Used in the synthesis of (E)-3-Amino-1-phenyl-1-butene. researchgate.net | The resulting compound exhibits monoamine oxidase inhibitory activity. |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMBRWOOISTHJV-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026549 | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-64-7, 824-90-8, 56264-98-3 | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-1-Phenyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056264983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1E)-1-Buten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for E 1 Phenyl 1 Butene and Its Derivatives

Stereoselective and Stereospecific Synthesis

Stereocontrol is paramount in the synthesis of specific isomers of 1-phenyl-1-butene and its derivatives. Catalytic, enantioselective, and diastereoselective methods provide powerful tools for accessing molecules with precisely defined three-dimensional arrangements.

Catalytic isomerization of alkenes represents an atom-economical strategy to access thermodynamically stable internal alkenes from terminal or other isomeric forms. Dual visible-light-cobalt catalysis has been reported for the controllable isomerization of alkenes. lookchem.com By selecting the appropriate ligand, such as Xantphos, the most stable isomers like (E)-1-phenyl-1-butene can be obtained. lookchem.com The process often involves the generation of a cobalt hydride species that initiates the isomerization cascade. lookchem.com

Ruthenium-based catalysts have also been investigated for E-selective olefin metathesis. While achieving high E-selectivity directly from 1-alkenes remains a challenge, the design of these catalysts focuses on tuning the electronic and steric properties of the ligands to control the reaction pathway. uib.no For instance, modifying N-heterocyclic carbene (NHC) ligands can influence the rate-determining step and, consequently, the stereoselectivity of the olefin formation. uib.no

| Catalyst System | Substrate Type | Product | Selectivity | Reference |

| Visible Light / Co(acac)₂ / Xantphos | Terminal Alkenes | Internal (E)-Alkenes | High E-selectivity | lookchem.com |

| Ruthenium-based (e.g., Ru5, Ru12) | 1-Alkenes | Internal Alkenes | Moderate Z-selectivity (Ru5) or low E-selectivity (Ru12) | uib.no |

The creation of chiral molecules from or incorporating the 1-phenyl-1-butene scaffold is crucial for applications in asymmetric synthesis. One key strategy is the enantioselective hydrogenation of related prochiral alkenes, such as 2-phenyl-1-butene, using chiral catalysts.

Chiral titanocene (B72419) catalysts have been successfully applied in this context. The first use of a chiral titanocene for the hydrogenation of 2-phenyl-1-butene was reported in 1981, employing chiral menthyl or neomenthyl cyclopentadienyl (B1206354) ligands, which resulted in moderate enantioselectivity. mdpi.com Subsequent developments by Halterman's group led to improved enantiomeric excesses (ee) of up to 95%. mdpi.com The structure of the ligand, particularly the steric bulk of substituents, plays a critical role in determining the level of asymmetric induction. mdpi.com

Palladium-catalyzed asymmetric allylic amination is another powerful method for producing enantiomerically enriched derivatives. researchgate.net This approach can yield chiral allylamines with high enantioselectivity, which can then be transformed into valuable chiral building blocks like arylglycine derivatives. researchgate.net Similarly, rhodium-catalyzed asymmetric ring-opening of ferrocenyl-containing epoxides provides a pathway to chiral ferrocenyl aminoalcohols with excellent enantioselectivity (up to 99:1 e.r.). researchgate.net

| Reaction Type | Catalyst/Ligand | Substrate | Product Type | Enantioselectivity (ee/er) | Reference |

| Asymmetric Hydrogenation | Chiral Titanocene (Halterman's catalyst) | 2-Phenyl-1-butene | Chiral 2-Phenylbutane | up to 95% ee | mdpi.com |

| Asymmetric Allylic Amination | Palladium / Chiral Ligand | Allylic Carbonates | Chiral Allylamines | High | researchgate.net |

| Asymmetric Ring-Opening | Rhodium / Planar Chiral Phosphine-Olefin Ligand | 1,4-Epoxy-1,4-dihydronaphthalenylferrocenes | Chiral Ferrocenyl Aminoalcohols | up to 99:1 er | researchgate.net |

Diastereoselective reactions establish a specific relative configuration between two or more newly formed stereocenters. The this compound framework can be incorporated into more complex structures with high diastereocontrol. For example, a multicomponent methodology promoted by molecular iodine and diacetoxyiodobenzene (B1259982) has been developed for the synthesis of (E)-1,3-diphenyl-1-butene derivatives using styrene (B11656) and thiophenol as substrates. researchgate.net

Furthermore, the diastereoselective synthesis of thiochromans can be achieved from precursors derived from phenylbutene structures. The dehydration of optically active (3R,1RS)-3-aryl-1-phenyl-3-phenylsulfanyl-1-propanols leads to the formation of thiochroman (B1618051) derivatives with specific diastereoselectivity. researchgate.net The stereochemical outcome of such cyclizations is often influenced by the reaction mechanism, which can involve rearrangements like a 1,3-phenylsulfanyl group migration. researchgate.net

Enantioselective Pathways to Chiral Derivatives

Classical and Modern Olefination Reactions

Olefination reactions are fundamental to the synthesis of alkenes, including this compound. The Wittig and Horner-Wadsworth-Emmons reactions are cornerstone methods for forming carbon-carbon double bonds from carbonyl compounds.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgbyjus.com For the synthesis of this compound, benzaldehyde (B42025) would be reacted with the appropriate propyl-substituted phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. While unstabilized ylides typically lead to (Z)-alkenes, semi-stabilized ylides (like those with an adjacent aryl group) can provide mixtures of E and Z isomers. wikipedia.org The Schlosser modification, which involves the use of phenyllithium (B1222949) at low temperatures, can be employed to convert the initial betaine (B1666868) intermediate to its more stable form, leading to the preferential formation of the (E)-alkene. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.orgconicet.gov.ar This method is renowned for its excellent (E)-selectivity, especially with aldehydes. wikipedia.orgconicet.gov.ar The reaction of a phosphonate carbanion with an aldehyde proceeds through intermediates that can equilibrate to a thermodynamically favored state, which then eliminates to form the (E)-alkene. wikipedia.orgorganic-chemistry.org Another significant advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgorgsyn.org Aromatic aldehydes, such as benzaldehyde, react with appropriate phosphonates to yield almost exclusively (E)-alkenes. wikipedia.org

| Reaction | Key Reagents | Typical Selectivity | Byproduct | Reference |

| Wittig Reaction | Phosphonium Ylide, Aldehyde/Ketone | (Z)-selective with unstabilized ylides; E/Z mixtures with semi-stabilized ylides | Triphenylphosphine oxide | wikipedia.orgbyjus.com |

| Schlosser Modification (Wittig) | Ylide, Aldehyde, Phenyllithium | (E)-selective | Triphenylphosphine oxide | wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion, Aldehyde/Ketone | Predominantly (E)-selective | Dialkylphosphate salt | wikipedia.orgorganic-chemistry.orgconicet.gov.ar |

The dehydration of alcohols is a classic method for synthesizing alkenes. libretexts.orgmasterorganicchemistry.com To synthesize this compound, a suitable precursor would be 1-phenyl-2-butanol or 2-phenyl-1-butanol. The reaction is typically carried out by heating the alcohol in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid. libretexts.org

The mechanism for secondary and tertiary alcohols generally proceeds via an E1 pathway, which involves the formation of a carbocation intermediate after protonation of the hydroxyl group and loss of water. libretexts.orgmasterorganicchemistry.com The subsequent elimination of a proton from an adjacent carbon forms the double bond. According to Zaitsev's rule, the most substituted (and thus most stable) alkene is the major product. masterorganicchemistry.com For the dehydration of 1-phenyl-2-butanol, this would favor the formation of 1-phenyl-1-butene over 1-phenyl-2-butene (B75058). The stereochemistry of the major product, this compound, is favored due to its greater thermodynamic stability compared to the (Z)-isomer. libretexts.org

For more controlled elimination, particularly under milder conditions, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are used. libretexts.org This reaction often proceeds through an E2 mechanism, which involves an anti-periplanar arrangement of the proton to be removed and the leaving group, offering a higher degree of stereochemical control. libretexts.org

Cross-Coupling Reactions Involving Organometallic Reagents (e.g., Grignard, Palladium-catalyzed)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. The synthesis of this compound and its derivatives frequently employs organometallic reagents in conjunction with transition metal catalysts, most notably palladium.

Grignard Reagents: The Grignard reaction is a fundamental method for creating carbon-carbon bonds. youtube.commasterorganicchemistry.com In the context of synthesizing precursors to 1-phenyl-1-butene, Grignard reagents are invaluable. For instance, reacting an appropriate Grignard reagent, such as propylmagnesium bromide, with benzaldehyde yields 1-phenyl-1-butanol. youtube.com This carbinol can then be dehydrated to form 1-phenyl-1-butene. datapdf.com Similarly, phenylalkene derivatives can be prepared by reacting an alkenyl halide with magnesium to form a Grignard reagent, which is then coupled with a benzyl (B1604629) halide derivative. google.com While effective, these reactions require strictly anhydrous conditions as Grignard reagents are readily destroyed by water. youtube.com

Palladium-Catalyzed Reactions: Palladium catalysts are central to many powerful cross-coupling reactions. The Suzuki coupling, for example, involves the reaction of an organoboron compound with an organohalide. This method has been used to synthesize a variety of tri-substituted olefin derivatives from 1-alkene-1,2-diboronic esters through a sequential Suzuki-Suzuki coupling process. tandfonline.com Another significant palladium-catalyzed method is the dimerization of styrene, which can produce trans-1,3-diphenyl-1-butene with high selectivity (up to 95%) using a Pd(acac)₂/BF₃OEt₂ catalyst system. researchgate.net Furthermore, the palladium-catalyzed cross-coupling of enol acetates of α-bromo ketones with organoboron reagents provides a route to stereodefined enol acetates, which are precursors to substituted ketones. oup.com Nickel-catalyzed cross-coupling reactions of allyl alcohols with aryl- and alkenylzinc reagents also offer a direct route to linear cross-coupling products via C–O bond cleavage. acs.org

The following table summarizes key findings from selected palladium-catalyzed reactions for synthesizing derivatives related to this compound.

Table 1: Palladium-Catalyzed Synthesis of this compound Derivatives

| Reactants | Catalyst System | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|

| Styrene | Pd(acac)₂ + 2PR₃ + 7BF₃OEt₂ | trans-1,3-Diphenyl-1-butene | 93% yield, 95% selectivity for trans-dimer | researchgate.net |

| 1-Alkene-1,2-diboronic esters + Aryl halides | Palladium catalyst | Tri-substituted olefin derivatives | Potent anticancer activity observed for several products | tandfonline.com |

| Enol acetates of α-bromo ketones + Organoboron reagents | Pd(PPh₃)₄ | Stereodefined enol acetates | Good yields for various substrates | oup.com |

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation)

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across a double or triple bond, are highly atom-economical methods for synthesizing functionalized molecules. Hydroamination and hydroalkoxylation are particularly relevant for producing derivatives of this compound.

Hydroamination: This reaction involves the addition of an N-H bond across an unsaturated carbon-carbon bond. nih.gov The hydroamination of terminal alkynes like phenylacetylene (B144264), catalyzed by palladium(II) or copper salts, can produce imines, which are structurally related to enamines. benthamopen.comacs.org Cationic palladium(II) complexes have shown high activity and selectivity for the Markovnikov product in the hydroamination of phenylacetylene with aniline. acs.org For alkenes, achieving anti-Markovnikov selectivity is a significant goal. nih.gov Photocatalytic hydroamination of alkenes like 3-buten-1-ylbenzene using aqueous ammonia (B1221849) and a metal-loaded TiO₂ photocatalyst can produce primary amines with high anti-Markovnikov regioselectivity. kyoto-u.ac.jp A formal anti-Markovnikov hydroamination of 4-phenyl-1-butene (B1585249) has been achieved in modest yield (24%) using a two-step, one-pot method involving sequential oxidation and reduction cycles. nih.gov

Hydroalkoxylation: This process adds an O-H bond from an alcohol across a C-C multiple bond. Copper-catalyzed enantioselective intramolecular hydroalkoxylation is an effective method for synthesizing cyclic ethers from alkenols. nih.gov For instance, (E)-5-aryl-4-pentenols can be cyclized to form 2-benzyl tetrahydrofurans. nih.gov While intermolecular hydroalkoxylation can be challenging, enzymatic methods have shown promise. Engineered variants of fatty acid hydratases have been used for the asymmetric hydration of various alkenes, including the relatively bulky 4-phenyl-1-butene. acs.org Nickel-catalyzed hydroalkoxylation of 1,3-dienes has also been reported as a highly regioselective method for accessing a broad range of allylic ethers under mild conditions. researchgate.net

The table below presents notable examples of hydrofunctionalization reactions.

Table 2: Hydrofunctionalization Reactions for Synthesizing this compound Derivatives

| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Hydroamination | Phenylacetylene + Aniline | Cationic Palladium(II) Complex | Imines (Markovnikov product) | Quantitative yield with 0.18 mol% catalyst loading. acs.org | acs.org |

| Hydroamination | 4-Phenyl-1-butene + N-methylaniline | Two-step (oxidation/reduction) | Linear Amine (Anti-Markovnikov) | 24-64% yield depending on conditions. nih.gov | nih.gov |

| Hydroalkoxylation | (E)-5-Aryl-4-pentenols | Chiral Copper(II) bis(oxazoline) complexes | 2-Benzyl tetrahydrofurans | Moderate enantioselectivity (ca. 50% ee). nih.gov | nih.gov |

Multicomponent and Cascade Synthesis Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and for reducing waste. researchgate.net Cascade reactions, involving a sequence of intramolecular transformations, offer a powerful means to rapidly build molecular complexity. scispace.com

A notable example of a multicomponent reaction for synthesizing derivatives of this compound is the iodine- and diacetoxyiodobenzene-promoted synthesis of (E)-1,3-diphenyl-1-butene derivatives. researchgate.netlookchem.com In this one-pot reaction, styrene and thiophenol are combined to produce the target molecule, which incorporates a sulfur heteroatom without needing an additional reaction step. researchgate.netlookchem.com This methodology was found to be effective for a range of styrenes, regardless of their electronic and steric properties, affording the products in very good yields. researchgate.net Such reactions are attractive for their ability to construct complex molecules from simple, readily available starting materials in a single step. crimsonpublishers.com

Cascade reactions also provide elegant pathways to complex structures. For example, a three-step, one-pot carboalumination-Claisen rearrangement-addition cascade reaction has been developed to provide complex allylic alcohols from simple starting materials. scispace.com While not directly forming this compound in the cited example, such strategies highlight the potential for designing sophisticated sequences that could incorporate this moiety.

Table 3: Multicomponent Synthesis of an this compound Derivative

| Reaction Type | Reactants | Promoter/Catalyst | Product | Key Feature | Reference |

|---|

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, including the definitive assignment of the E-configuration of 1-phenyl-1-butene.

¹H and ¹³C NMR for E-Configuration Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the constitution and stereochemistry of (E)-1-phenyl-1-butene. The chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic for assigning the E-configuration. In the ¹H NMR spectrum, the trans-relationship of the olefinic protons results in a large vicinal coupling constant, typically in the range of 15-18 Hz. This is a key indicator of the E-isomer. The chemical shifts of the protons and carbons provide further evidence for the assigned structure. uobasrah.edu.iq

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic H (C=CH-Ph) | ~6.3-6.4 | ~131-133 |

| Vinylic H (C=CH-Et) | ~6.1-6.2 | ~128-130 |

| Phenyl H | ~7.1-7.4 | ~125-129 |

| Methylene (-CH₂-) | ~2.1-2.2 | ~25-26 |

| Methyl (-CH₃) | ~1.0-1.1 | ~13-14 |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (e.g., NOESY) for Conformational Analysis and Spatial Relationships

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide crucial information about the through-space proximity of protons, which is invaluable for conformational analysis. In the case of this compound and its derivatives, NOESY experiments can reveal the preferred conformation of the molecule, including the relative orientation of the phenyl ring and the butenyl side chain. For instance, a NOESY spectrum of a related compound, (E)-1-(4-methylthiophenyl)-2-nitrobutene, showed correlations that helped to determine the preferred conformation. Similarly, for polymers derived from related monomers, 2D-NOESY has been used to uncover the trans-planar conformation. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Diagnostic Functional Group Analysis and Conformational Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a fingerprint of its functional groups and conformational details. ekb.eg For this compound, these methods can confirm the presence of the aromatic ring, the carbon-carbon double bond, and the alkyl chain.

The IR spectrum of this compound typically displays characteristic absorption bands. nist.gov The C-H stretching vibrations of the aromatic ring and the vinyl group are observed above 3000 cm⁻¹. The C=C stretching vibration of the double bond appears in the region of 1650-1600 cm⁻¹, while the aromatic C=C stretching vibrations are seen at slightly lower wavenumbers. The out-of-plane C-H bending vibration of the trans-disubstituted alkene is a particularly diagnostic band, typically found around 965 cm⁻¹. nist.govnist.gov

Raman spectroscopy provides complementary information, often showing strong signals for the C=C double bond and the symmetric breathing mode of the aromatic ring. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Vinylic C-H Stretch | 3050-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=C Stretch (alkene) | ~1650 |

| C=C Stretch (aromatic) | ~1600, 1580, 1490, 1450 |

| Trans C-H Bend (out-of-plane) | ~965 |

Note: These are approximate values and can be influenced by the molecular environment.

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation through Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. rsc.org In electron ionization (EI) mass spectrometry, this compound is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. uni-saarland.denist.gov

The fragmentation pattern provides valuable structural information. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.20 g/mol ). nist.govnih.gov Common fragmentation pathways include the loss of an ethyl radical to form a stable benzylic cation or a tropylium (B1234903) ion at m/z 91, which is often the base peak. Another significant fragment can arise from the loss of a methyl radical. docbrown.info By analyzing the exact masses of the fragment ions obtained from HRMS, it is possible to deduce their elemental compositions and gain insights into the fragmentation mechanisms. rsc.org

Table 3: Common Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure/Formula |

|---|---|

| 132 | [C₁₀H₁₂]⁺• (Molecular Ion) |

| 117 | [C₉H₉]⁺ (Loss of CH₃) |

| 103 | [C₈H₇]⁺ (Loss of C₂H₅) |

| 91 | [C₇H₇]⁺ (Tropylium or Benzyl (B1604629) Cation) |

Advanced Chromatographic Techniques (e.g., Chiral Gas Chromatography, LC-MS) for Isomeric Purity and Complex Mixture Analysis

Advanced chromatographic techniques are essential for separating this compound from its Z-isomer and other components in a mixture, as well as for assessing its enantiomeric purity if a chiral center is introduced.

Gas chromatography (GC) is well-suited for the analysis of volatile compounds like 1-phenyl-1-butene. rsc.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components. researchgate.net For the separation of enantiomers, chiral gas chromatography is the technique of choice. gcms.czijcrt.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule, leading to their separation. mdpi.com Although this compound itself is not chiral, derivatives of it could be, and chiral GC would be crucial for their analysis.

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, particularly for less volatile derivatives or for analyzing complex matrices. rsc.org It combines the high separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.

The determination of isomeric purity is critical, and GC is often used for this purpose. The retention times of the (E) and (Z) isomers on a standard non-polar GC column will typically differ, allowing for their quantification. nist.gov

X-ray Crystallography of this compound Derivatives for Solid-State Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.org While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point, derivatives of this compound can often be crystallized and analyzed. mdpi.com

The diffraction pattern of X-rays passing through a crystal provides detailed information about the electron density distribution, from which the positions of all atoms in the crystal lattice can be determined with high precision. wikipedia.org This allows for the direct visualization of the molecule's conformation and configuration in the solid state. For example, X-ray crystallography has been used to determine the structures of various derivatives of related compounds, confirming their stereochemistry and providing insights into their solid-state packing. nih.gov This technique is invaluable for definitively establishing the E-configuration of the double bond and the stereochemistry of any chiral centers in a derivative of 1-phenyl-1-butene. mdpi.comresearchgate.net

Mechanistic Investigations of Reactivity and Transformation

Electrophilic and Radical Addition Reactions

The double bond in (E)-1-Phenyl-1-butene is susceptible to attack by both electrophiles and radicals, with the regiochemical and stereochemical outcomes being a subject of detailed mechanistic study.

The addition of hydrohalic acids (HX) and halogens (X₂) to this compound is governed by well-established electronic and steric principles.

Hydrohalogenation: The reaction of an alkene with hydrohalic acids like HCl, HBr, or HI is a classic example of electrophilic addition. masterorganicchemistry.com The mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com For this compound, protonation of the double bond can, in principle, form two different carbocations. However, the reaction is highly regioselective, favoring the formation of the more stable carbocation. masterorganicchemistry.compearson.com The addition of the proton to the second carbon of the butene chain (C2) results in a secondary carbocation that is also a benzylic carbocation. This benzylic carbocation is significantly stabilized by resonance with the adjacent phenyl group. Consequently, the subsequent attack of the halide anion (X⁻) occurs at this benzylic position (C1), leading to the Markovnikov addition product. masterorganicchemistry.com Because the intermediate carbocation is planar, the nucleophilic halide can attack from either face, typically resulting in a mixture of syn- and anti-addition products with respect to the original alkene plane. masterorganicchemistry.commasterorganicchemistry.com

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond also proceeds via an electrophilic mechanism, but with distinct stereochemical control. masterorganicchemistry.com The reaction is initiated by the formation of a cyclic halonium ion intermediate, where the halogen atom bridges the two carbons of the original double bond. masterorganicchemistry.com This intermediate is then attacked by a halide ion in a backside fashion, analogous to an Sₙ2 reaction. masterorganicchemistry.com This backside attack dictates that the two halogen atoms add to opposite faces of the double bond, resulting in a stereoselective anti-addition. masterorganicchemistry.com For this compound, this means the reaction with Br₂ would yield (1R,2S)- and (1S,2R)-1,2-dibromo-1-phenylbutane as a racemic mixture.

Table 1: Regio- and Stereochemical Outcomes in Addition Reactions to this compound

| Reaction | Reagents | Regioselectivity | Stereoselectivity | Mechanistic Intermediate |

|---|---|---|---|---|

| Hydrohalogenation | HBr | Markovnikov (Br adds to C1) | Mixture of syn and anti | Benzylic Carbocation masterorganicchemistry.com |

| Halogenation | Br₂ | Vicinal dihalide | Anti-addition | Cyclic Bromonium Ion masterorganicchemistry.com |

The phenyl group in this compound also stabilizes adjacent radical intermediates, directing the course of radical additions and polymerization.

Radical Addition: Atom transfer radical addition (ATRA) reactions can be effectively carried out on styrenic substrates. acs.orgrsc.org In these reactions, a radical initiator generates a radical species that adds to the double bond. For this compound, this addition occurs preferentially at the less substituted carbon of the double bond (C2) to generate the more stable benzylic radical at C1. libretexts.org This benzylic radical can then propagate a chain reaction. Synergistic copper/photoredox catalysis has been developed for the ATRA of thiosulfonates to styrenes, enabling the construction of benzylic quaternary carbon centers. acs.org

Polymerization: Like styrene (B11656), this compound can undergo radical polymerization. The process is initiated by a radical species, often from a peroxide or an azo compound, which adds to the monomer to form a stable benzylic radical. libretexts.org This radical then adds to another monomer unit in a head-to-tail fashion to maintain the stable benzylic radical at the growing chain end. libretexts.org While specific studies on the homopolymerization of this compound are not prevalent, its structural similarity to styrene suggests it would follow this pathway. libretexts.org Research on the polymerization of related monomers, such as 1-phenyl-1,3-butadiene (B73350), has shown that rare-earth metal catalysts can produce syndiotactic 3,4-poly(1-phenyl-1-butene) via hydrogenation of the initial polymer. researchgate.net However, attempts to copolymerize structurally similar monomers like 1-phenylbut-3-ene-1,2-dione with styrene using a radical initiator have been reported as unsuccessful. researchgate.net

Regio- and Stereochemical Control in Halogenation and Hydrohalogenation

Pericyclic and Cycloaddition Reactions Involving the Styrenic Moiety

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The styrenic double bond of this compound can participate as a 2π-electron component in cycloaddition reactions, a major class of pericyclic reactions. libretexts.org

[4+2] Cycloadditions: The double bond in styrenes can act as a dienophile in Diels-Alder reactions. More recently, visible-light photoredox catalysis has enabled the formal [4+2] cycloaddition of two styrene molecules, where one acts as the 4π component and the other as the 2π component, to yield tetralin derivatives with high chemo- and regioselectivity. pkusz.edu.cn It has also been shown that ortho-quinone methides can undergo chemoselective [4+2] cycloadditions with the olefin of styrene derivatives catalyzed by transition metal salts or Brønsted acids. rsc.org

[2+2] Cycloadditions: The photochemical [2+2] cycloaddition of alkenes is a powerful method for preparing cyclobutanes. nih.gov For styrenes, these reactions can be promoted by organophotocatalysts under visible light. nih.govchemrxiv.org These reactions often proceed through a triplet excited state of the styrene, which dimerizes in a stepwise fashion via a diradical intermediate. nih.gov

The reactivity of this compound in these reactions would be influenced by the steric bulk of the ethyl group and the electronic nature of the phenyl group, which can affect the stability of intermediates and transition states.

Catalytic Oxidation and Epoxidation Reactions

The electron-rich double bond of this compound is a prime target for oxidation, particularly epoxidation, which can be achieved through biochemical or synthetic catalytic methods. The resulting aryl oxiranes are valuable synthetic intermediates. scielo.org.copharmaffiliates.comcymitquimica.com

This compound has served as a critical probe for elucidating the mechanism of olefin oxidation by cytochrome P-450 (P450) enzymes. pharmaffiliates.comcymitquimica.comnih.gov These heme-containing enzymes are central to drug metabolism and the oxidation of xenobiotics. nih.gov

Studies on the oxidation of this compound by P450 have provided evidence for group migration in the catalytic intermediates. nih.govacs.orgasm.org The reaction is believed to proceed via an iron-oxo intermediate (Compound I) in the enzyme's active site. nih.gov This powerful oxidant attacks the double bond. The oxidation of this compound by P450 yields not only the expected this compound oxide but also rearranged products. This outcome supports a mechanism that involves an intermediate with cationic character, allowing for migration of groups such as a hydride or phenyl group before the final product is formed. acs.orgasm.orgasm.org

A variety of transition metal complexes have been developed to catalyze the epoxidation of alkenes, including styrenic compounds like this compound. researchgate.net These methods often offer high selectivity and efficiency under mild conditions.

Several catalytic systems have proven effective for the epoxidation of styrene, which serves as a model for this compound:

Manganese Complexes: Chiral Mn(III)-Schiff base complexes (Jacobsen-type catalysts) are widely used for the asymmetric epoxidation of unfunctionalized olefins. scielo.org.co Using oxidants like in situ generated dimethyldioxirane (B1199080) (DMD), these catalysts can achieve high conversions and significant enantiomeric excess for styrene oxide. scielo.org.co

Titanium-Based Catalysts: Heterogeneous catalysts, such as Ti-tartrate complexes grafted onto mesoporous silica (B1680970) supports like MCM-41, are active for the epoxidation of styrene using tert-butyl hydroperoxide as the oxidant. bohrium.com These systems can provide moderate enantioselectivity for styrene oxide. bohrium.com

Tungsten-Based Catalysts: Peroxophosphotungstate species, which can be heterogenized by entrapment in mesoporous supports, effectively catalyze the epoxidation of olefins like styrene using hydrogen peroxide as a green oxidant. rsc.org

The isomerization of the resulting epoxide to carbonyl compounds can sometimes be a competing side reaction in these transition metal-catalyzed systems. princeton.edu

Table 2: Representative Transition Metal Catalysts for Styrene Epoxidation

| Catalyst System | Oxidant | Solvent | Typical Results (Styrene) | Reference(s) |

|---|---|---|---|---|

| Dimeric homochiral Mn(III)-Schiff base | Dimethyldioxirane (from KHSO₅) | Water/Buffer | >99% conversion, 66% ee | scielo.org.co |

| Ti-diethyl L-tartrate on MCM-41 | tert-Butyl hydroperoxide | Acetonitrile | Moderate enantioselectivity (55-62% ee) | bohrium.com |

| Peroxophosphotungstate in SBA-15 | Hydrogen Peroxide | Acetonitrile | High conversion and selectivity | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (E)-1-Phenylbut-1-ene | C₁₀H₁₂ |

| (1R,2S)-1,2-dibromo-1-phenylbutane | (1R,2S)-1,2-Dibromo-1-phenylbutane | C₁₀H₁₂Br₂ |

| This compound oxide | 2-Ethyl-3-phenyloxirane (as a mixture of stereoisomers) | C₁₀H₁₂O |

| 1-phenyl-1,3-butadiene | 1-Phenylbuta-1,3-diene | C₁₀H₁₀ |

| 1-phenylbut-3-ene-1,2-dione | 1-Phenylbut-3-ene-1,2-dione | C₁₀H₈O₂ |

| 2-phenethyl-oxirane | 2-Ethyloxirane | C₁₀H₁₂O |

| Acetonitrile | Acetonitrile | C₂H₃N |

| Benzene (B151609) | Benzene | C₆H₆ |

| Bromine | Bromine | Br₂ |

| Chlorine | Chlorine | Cl₂ |

| Dimethyldioxirane | Dimethyldioxirane | C₃H₆O₂ |

| Hydrogen peroxide | Hydrogen peroxide | H₂O₂ |

| KHSO₅ (Oxone) | Potassium peroxymonosulfate | HKSO₅ |

| ortho-Quinone methides | Varies (class of compounds) | Varies |

| Styrene | Phenylethene | C₈H₈ |

| Styrene oxide | 2-Phenyloxirane | C₈H₈O |

| tert-Butyl hydroperoxide | tert-Butyl hydroperoxide | C₄H₁₀O₂ |

Cytochrome P-450 Mediated Olefin Oxidation Mechanisms

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are fundamental transformations for this compound, dictating its stability, reactivity, and potential for synthetic utility. These processes can be initiated through various means, including acid catalysis and photochemical excitation, each proceeding through distinct mechanistic pathways involving unique intermediates.

The double bond in phenylalkenes can be induced to migrate under acidic conditions. youtube.com This isomerization of this compound proceeds via a mechanism involving carbocation intermediates. The reaction is catalyzed by strong acids and generally leads to a thermodynamically controlled mixture of isomers. researchgate.net

The accepted mechanism involves the following key steps:

Protonation : The reaction initiates with the protonation of the C=C double bond by a strong acid (H-A). Protonation occurs at the carbon atom that leads to the formation of the most stable carbocation. masterorganicchemistry.com For this compound, protonation at the second carbon of the butene chain (C2) forms a secondary carbocation adjacent to the phenyl group.

Carbocation Stabilization and Rearrangement : The initially formed secondary carbocation is stabilized by the adjacent phenyl group through resonance, delocalizing the positive charge across the aromatic ring. libretexts.orglibretexts.org This benzylic carbocation is significantly more stable than a non-benzylic secondary carbocation. libretexts.orgmasterorganicchemistry.com The system can undergo rearrangements, such as 1,2-hydride shifts, to form even more stable carbocationic species where possible, though the benzylic cation is already relatively stable. libretexts.orgmsu.edu

Deprotonation : The final step is the loss of a proton from a carbon adjacent to the carbocation center. youtube.com Deprotonation can regenerate the starting material or form an isomeric alkene. In the case of 1-phenyl-1-butene, isomerization can lead to the formation of 1-phenyl-2-butene (B75058). The position of the equilibrium is dictated by the relative thermodynamic stabilities of the involved alkenes, with conjugation often being a driving factor.

Control experiments have been used to verify the formation of stabilized carbocation intermediates during similar isomerization processes. dicp.ac.cn The stability of these intermediates is paramount, following the general trend: tertiary benzylic > secondary benzylic > tertiary. libretexts.orgmasterorganicchemistry.com

Table 1: Mechanistic Steps in Acid-Catalyzed Isomerization of this compound

| Step | Description | Intermediate/Transition State | Key Factors |

|---|---|---|---|

| 1 | Reversible protonation of the alkene double bond. | Secondary benzylic carbocation | Acid strength, alkene nucleophilicity |

| 2 | Potential for 1,2-hydride shifts (if a more stable carbocation can be formed). | Carbocation rearrangement | Relative stability of carbocations |

| 3 | Reversible deprotonation from a carbon adjacent to the positive center. | Formation of isomeric alkene | Thermodynamic stability of the product |

This compound, as a stilbene (B7821643) analog, can undergo efficient cis-trans (or E/Z) isomerization upon photochemical excitation. researchgate.netacs.org This process is a result of intramolecular energy transfer from the light-absorbing phenyl chromophore to the olefinic double bond. acs.org The mechanism involves both singlet and triplet excited states. capes.gov.br

Upon absorption of UV light, the phenyl group is promoted to an excited singlet state (S₁). msu.edu From this state, two pathways can lead to isomerization:

Singlet Energy Transfer : The energy from the excited singlet phenyl moiety can be transferred directly to the butenyl double bond, promoting it to an excited state where rotation around the former C=C bond becomes possible. The rate for this intramolecular singlet-singlet energy transfer in the related 1-phenyl-2-butene system has been determined to be approximately 1 x 10⁶ sec⁻¹. capes.gov.br

Triplet Energy Transfer : Alternatively, the initially formed singlet excited state of the phenyl group can undergo intersystem crossing (ISC) to a triplet state (T₁). msu.edu This triplet energy is then transferred to the double bond, leading to a triplet excited state of the olefin. acs.orgcapes.gov.br Rotation around the C-C bond in this triplet state is facile, and upon decay back to the ground state (S₀), a mixture of both (E) and (Z) isomers is produced. msu.edu The rate of intramolecular triplet-triplet energy transfer in 1-phenyl-2-butene is estimated at 2 x 10⁶ sec⁻¹. capes.gov.br

The reaction eventually reaches a photostationary state, a characteristic mixture of (E) and (Z) isomers where the rates of forward and reverse isomerization are equal. For the closely related compound 1-phenyl-2-butene, the quantum yields for isomerization have been measured, and the intersystem crossing yield for the phenyl group was estimated to be 0.65 or less. acs.orgcapes.gov.br

Table 2: Photophysical Data for Isomerization in Phenylalkenes

| Parameter | Value | Compound Studied | Reference |

|---|---|---|---|

| Singlet-Singlet Transfer Rate (kₛ) | ~1 x 10⁶ sec⁻¹ | 1-Phenyl-2-butene | capes.gov.br |

| Triplet-Triplet Transfer Rate (kₜ) | ~2 x 10⁶ sec⁻¹ | 1-Phenyl-2-butene | capes.gov.br |

| Quantum Yield (Φtrans→cis) | 0.20 | 1-Phenyl-2-butene | acs.org |

Beyond cis-trans isomerization, this compound can undergo photosensitized tautomerization to its less stable, non-conjugated isomer, 1-phenyl-2-butene. cdnsciencepub.comcdnsciencepub.com This transformation does not proceed through neutral excited states but rather through radical ion intermediates generated via an electron transfer mechanism. researchgate.net

The reaction requires a specific set of components:

A conjugated alkene, such as this compound.

An electron-accepting photosensitizer (e.g., 1,4-dicyanobenzene). cdnsciencepub.comcdnsciencepub.com

A polar, non-nucleophilic solvent (e.g., acetonitrile). cdnsciencepub.com

A non-nucleophilic base (e.g., 2,4,6-trimethylpyridine (B116444) or 2,6-lutidine). cdnsciencepub.comresearchgate.net

Optionally, a cosensitizer (e.g., biphenyl) to mediate the electron transfer. cdnsciencepub.com

The mechanism unfolds as follows:

Photoexcitation and Electron Transfer : The sensitizer (B1316253) absorbs light and, in its excited state, accepts an electron from the alkene (1-phenyl-1-butene), which acts as the electron donor. This generates the radical cation of the alkene and the radical anion of the sensitizer. cdnsciencepub.comcdnsciencepub.com

Deprotonation of the Radical Cation : The non-nucleophilic base deprotonates the alkene radical cation at the allylic position, forming a resonance-stabilized phenylallylic radical. cdnsciencepub.comresearchgate.net

Reduction and Protonation : The phenylallylic radical is subsequently reduced by the sensitizer's radical anion, which transfers its excess electron back. This forms a phenylallylic anion. cdnsciencepub.comcdnsciencepub.com This ambident anion is then protonated. Protonation at the benzylic carbon yields the non-conjugated tautomer (E/Z-1-phenyl-2-butene), while protonation at the terminal carbon regenerates the starting material in an energy-wasting step. cdnsciencepub.com

This process is contrathermodynamic, driving the reaction toward the formation of the less stable, non-conjugated isomer which possesses a higher oxidation potential. cdnsciencepub.comcdnsciencepub.com

Photochemical Cis-Trans Isomerization Dynamics (Singlet and Triplet Energy Transfer)

Elimination Reactions (E1 and E2) in Derivative Synthesis and Mechanistic Studies

Elimination reactions are crucial for the synthesis of this compound from saturated precursors, such as halo- or tosyl-substituted phenylbutanes. The regiochemical and stereochemical outcome is highly dependent on the reaction mechanism, which can be controlled by the choice of substrate, base, and solvent. The formation of the conjugated this compound is often favored due to the thermodynamic stability afforded by the conjugated π-system.

E2 Mechanism : This bimolecular elimination is a single, concerted step where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form the double bond. libretexts.org To synthesize this compound, a precursor like 2-bromo-1-phenylbutane would be treated with a strong, non-hindered base (e.g., sodium ethoxide in ethanol). The reaction favors an anti-periplanar arrangement of the proton and the leaving group, leading to stereochemical control. According to Zaitsev's rule, the major product will be the more substituted, and in this case, more stable conjugated alkene, this compound. libretexts.org

E1 Mechanism : This unimolecular elimination proceeds through a two-step mechanism involving a carbocation intermediate. It is favored by polar protic solvents (e.g., ethanol (B145695) or water) and weaker bases, typically with secondary or tertiary substrates. For a precursor like 2-bromo-1-phenylbutane, the first step is the slow departure of the bromide ion to form a secondary benzylic carbocation. This intermediate is stabilized by the phenyl group. libretexts.org In the second step, a weak base (like the solvent) removes a proton from an adjacent carbon. Again, Zaitsev's rule predicts that the major product will be the thermodynamically favored this compound.

Table 3: Comparison of E1 and E2 Pathways for this compound Synthesis

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

| Intermediate | Carbocation (secondary, benzylic) | None (concerted transition state) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Solvent | Polar protic solvents favor | Aprotic or protic solvents can be used |

| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (with small, strong bases) |

| Stereochemistry | No specific requirement, mixture possible | Requires anti-periplanar geometry |

Reactivity Studies with Low-Valent Species and Alkali Metals

The interaction of this compound with low-valent metal species and alkali metals often leads to reduction, isomerization, or oligomerization reactions, typically proceeding through radical or organometallic intermediates.

Studies involving reactions with a Potassium/Sodium (K/Na) alloy show that 1-phenyl-1-butene is significantly more reactive than its positional isomer, 1-phenyl-2-butene. Under identical conditions, 1-phenyl-1-butene reacts to produce 1-phenylbutane (a reduction product) in 35% yield, along with some unreacted and isomerized alkenes. In contrast, 1-phenyl-2-butene yields only 2% of the reduction product, with the vast majority (98%) remaining unreacted. This difference in reactivity highlights the role of the conjugated system in facilitating interactions with the alkali metal, likely through the formation of a more stable radical anion intermediate.

Base-catalyzed isomerizations can also be achieved with heterogeneous catalysts such as sodium supported on alumina (B75360) or potassium on graphite. uantwerpen.be These systems are effective for the isomerization of aryl-substituted alkenes, typically yielding the thermodynamically favored conjugated isomer. uantwerpen.be

Furthermore, low-valent transition metal complexes are known to catalyze the migration of double bonds. acs.orgresearchgate.net For instance, ruthenium and rhodium complexes can act as catalysts for the isomerization of phenylbutenes. acs.org The mechanism often involves the formation of a metal-hydride species which then adds to and eliminates from the alkene, effectively "walking" the double bond along the carbon chain until the most stable thermodynamic position is reached.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (E)-1-phenyl-1-butene. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a primary tool for electronic structure calculations in chemistry due to its favorable balance of computational cost and accuracy for many molecular systems. ohio-state.edu It is widely used to optimize the ground-state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Beyond static structures, DFT is instrumental in exploring the potential energy surface of reactions involving the molecule.

Researchers employ DFT to locate and characterize transition state (TS) structures, which represent the highest energy point along a reaction coordinate. For instance, in catalytic reactions like ethylene (B1197577) dimerization, DFT calculations can determine the transition state energies for key steps such as hydride insertion and beta-hydride elimination. uoregon.edu In the context of this compound, DFT could be used to model its transformations, such as isomerization, oxidation, or its participation in olefin metathesis. uib.no The calculated energies of reactants, products, and transition states allow for the determination of reaction barriers, providing a quantitative understanding of reaction kinetics.

While DFT is a workhorse for ground-state properties, more sophisticated ab initio methods are often required for high-accuracy reaction energy profiles, especially for electronically complex situations like excited states or reactions involving bond breaking and formation where electron correlation is critical. Methods such as Complete Active Space Self-Consistent Field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) are particularly powerful. acs.org

CASSCF provides a qualitatively correct description of the electronic structure in cases with significant multi-reference character, such as along a dissociation pathway or at a conical intersection between electronic states. mdpi.com The subsequent application of MS-CASPT2 incorporates dynamic electron correlation, yielding highly accurate energy profiles. acs.org These methods are essential for studying the photochemistry of molecules like this compound. For example, in studies of related phenyl-substituted systems, CASSCF and MS-CASPT2 have been used to map the potential energy surfaces of photochemical reactions, identifying key intermediates, conical intersections that facilitate radiationless decay, and the pathways leading to different products. acs.orgacs.org

Density Functional Theory (DFT) for Ground State Properties and Transition States

Molecular Dynamics and Conformational Analysis Simulations of this compound

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound. Conformational analysis is critical as the three-dimensional shape of a molecule influences its reactivity and interactions. acs.org

For this compound, a key flexible bond is the sp²-sp³ single bond between the vinylic and ethyl carbons (C1-C2 of the butene chain). Rotation around this bond gives rise to different conformers. Analysis of similar structures in the Cambridge Structural Database (CSD) reveals distinct conformational preferences. For a 1-butene (B85601) fragment, the torsion angle of the central sp²-sp³ bond shows a skewed population centered around 120°, with a minor population for the syn conformation (0°). acs.org The presence of the phenyl group on the double bond in this compound introduces steric and electronic effects that influence these preferences. Allylic 1,3-strain, which would occur between a substituent on the ethyl group and the phenyl ring, makes certain conformations sterically unfavorable. acs.org MD simulations can sample these conformations over time, providing a statistical distribution of accessible geometries and the energy barriers between them.

| Conformation Type | Typical Dihedral Angle (C=C-C-C) | Stability Factor |

| Skewed (Gauche) | ~120° | Generally preferred due to minimization of allylic strain. acs.org |

| Syn (Eclipsed) | ~0° | Less stable due to eclipsing interactions between the double bond and a C-H bond on the adjacent carbon. acs.org |

| Trans (Anti) | ~180° | Can be a minor population, but often less favored than the skewed conformation in similar 1-butene systems. acs.org |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be validated against experimental measurements. For this compound, methods like DFT can be used to calculate vibrational frequencies corresponding to its Infrared (IR) spectrum. nist.gov By comparing the computed spectrum with the experimental one, such as that available in the NIST Chemistry WebBook, researchers can confirm the accuracy of the computational model and the calculated geometry. nist.govnist.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This involves computing the magnetic shielding tensors for each nucleus in the molecule, which are highly sensitive to the electronic environment and molecular geometry. Agreement between predicted and experimental NMR data provides strong support for the computed structure. This validation is a crucial step, confirming that the theoretical models accurately represent the real molecule before they are used to predict more complex properties or reaction outcomes.

Reaction Mechanism Elucidation via Intrinsic Reaction Coordinate (IRC) Calculations

Identifying a transition state is a key step in understanding a reaction mechanism, but it does not, by itself, prove which reactants and products it connects. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm this connectivity. rowansci.comresearchgate.net An IRC calculation starts from an optimized transition state geometry and traces the minimum energy path (MEP) downhill on the potential energy surface in both the "forward" and "backward" directions. rowansci.com

The forward path leads to the reaction products, while the backward path leads to the reactants. faccts.de By successfully connecting the transition state with the expected minima, an IRC calculation provides definitive evidence for a proposed reaction pathway. researchgate.net This method is indispensable for untangling complex reaction networks where multiple competing pathways may exist, allowing chemists to computationally verify each step of a proposed mechanism for transformations involving this compound.

Computational Design Principles for Catalytic Systems Relevant to this compound Transformations

Computational modeling is a key tool to rationalize and guide experimental efforts in catalyst development. researchgate.net For transformations involving alkenes like this compound, computational design principles are used to create catalysts with high selectivity and efficiency. This approach uses quantum chemical methods, primarily DFT, to model the interaction of the substrate with the catalyst and to calculate the energy profiles of catalytic cycles. uib.nod-nb.info

By understanding the steric and electronic factors that control selectivity, researchers can rationally design new catalysts in silico before undertaking time-consuming and expensive laboratory synthesis. d-nb.info For example, in olefin metathesis, DFT calculations can predict how modifying a ligand on a ruthenium catalyst will influence the E/Z selectivity of the resulting olefin products. uib.no Similarly, in asymmetric hydroboration, computational studies can guide the design of chiral ligands to achieve high enantioselectivity for the functionalization of alkenes. d-nb.info

| Catalytic Transformation | Computational Design Goal | Key Computational Method | Example Principle |

| Olefin Metathesis | Control E/Z Selectivity | DFT | Designing bidentate ligands that create steric pressure in the metallacyclobutane intermediate to favor the formation of E-olefins. uib.no |

| Asymmetric Hydroboration | Achieve High Enantioselectivity | DFT | Developing chiral phosphine (B1218219) ligands with specific "hindered quadrants" to control the facial approach of the alkene to the catalyst. d-nb.info |

| Ethylene Dimerization | Enhance Selectivity for 1-Butene | DFT | Exploring competing electronic spin states (singlet vs. triplet) along the reaction coordinate to identify pathways that favor 1-butene release over isomerization. uoregon.edu |

Applications in Advanced Organic Synthesis and Materials Science Research

(E)-1-Phenyl-1-butene as a Stereodefined Building Block

The specific trans (E) configuration of the double bond in 1-phenyl-1-butene is crucial, as it provides a platform for highly stereoselective reactions. This control over stereochemistry is a key requirement in the synthesis of complex target molecules where specific three-dimensional arrangements of atoms are essential for their function. The compound serves as a versatile intermediate for a variety of chemical transformations. musechem.comontosight.ai

This compound is a recognized building block in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. musechem.com Its double bond and phenyl group offer reactive sites for various transformations. For instance, it can undergo oxidation with reagents like potassium permanganate (B83412) to yield phenylbutanone. It is also utilized in the synthesis of nonracemic allylic amines and aryl oxiranes through direct epoxidation. pharmaffiliates.com

A notable application is its role in the synthesis of (E)-3-amino-1-phenyl-1-butene, which is known to be a monoamine oxidase (MAO) inhibitor. researchgate.net MAO is a significant enzyme target in the development of drugs for treating neurological disorders. researchgate.net The defined stereochemistry of this compound is leveraged to create these structurally precise molecules. numberanalytics.com

Key Synthetic Transformations of this compound

| Reaction Type | Reagents | Major Product | Application Area |

|---|---|---|---|

| Oxidation | Potassium Permanganate | Phenylbutanone | Fine Chemicals |

| Epoxidation | N/A | Aryl Oxiranes | Chemical Synthesis pharmaffiliates.com |

The structural motifs derived from this compound are relevant to the synthesis of complex organic molecules, including natural products. numberanalytics.com While specific, direct total syntheses of natural products starting from this compound are documented in specialized literature, its general utility lies in providing a phenyl-alkene framework. This framework is a common feature in various biologically active compounds. For example, electrophilic cyclization reactions of derivatives of 1-phenyl-1-butene can generate complex fused ring systems, such as dihydronaphthalene structures, which are core components of numerous natural products and pharmaceuticals. mdpi.com

Precursor in Complex Organic Synthesis (e.g., for pharmaceuticals, fine chemicals)

Polymerization and Copolymerization Research

In materials science, this compound and its close structural analog, (E)-1-phenyl-1,3-butadiene, are important monomers in the field of coordination polymerization. This research focuses on creating polymers with highly controlled stereochemistry and, consequently, unique physical properties.

Significant research has been conducted on the polymerization of conjugated dienes like 1-phenyl-1,3-butadiene (B73350) (1PB) to create stereoregular polymers. researchgate.netacs.org Hydrogenation of these polymers yields poly(4-phenyl-1-butene), a macromolecule that is difficult to synthesize directly. researchgate.net

Syndiotactic Poly(4-phenyl-1-butene): Using rare-earth metal catalysts, the syndioselective 3,4-polymerization of 1PB can be achieved with high precision (>95% rrrr). researchgate.net Subsequent hydrogenation of the resulting syndiotactic 3,4-poly(1PB) produces a highly syndiotactic poly(4-phenyl-1-butene). This material is an elastomer with a glass transition temperature (Tg) of 17 °C. researchgate.netacs.org

Isotactic Poly(4-phenyl-1-butene): In contrast, using a titanium [OSSO]-type catalyst system, the isospecific 3,4-polymerization of 1PB can be achieved with exceptional control (mmmm > 99%). acs.orgresearchgate.net Hydrogenation of this isotactic polymer also yields poly(4-phenyl-1-butene), which retains its stereoregularity. The resulting isotactic polymer has a similarly low Tg of approximately 17 °C, demonstrating that the polymer's thermal properties are significantly altered by the saturation of the polymer backbone, which increases its flexibility. acs.orgresearchgate.net

Table of Polymerization Results for 1-Phenyl-1,3-butadiene (1PB)

| Catalyst Type | Stereoselectivity | Resulting Poly(1PB) | Hydrogenated Product | Tg of Hydrogenated Polymer |

|---|---|---|---|---|

| Rare-Earth Metal Complex researchgate.net | Syndiotactic (>95.3% rrrr) | syndio-3,4-poly(1PB) | syndiotactic-poly(4-phenyl-1-butene) | 17 °C |

The polymers derived from (E)-1-phenyl-1,3-butadiene serve as important prepolymers for creating novel materials through post-polymerization modification. One of the most significant modifications is cationic cyclization. researchgate.net When syndiotactic 3,4-poly(1PB) undergoes cationic cyclization, it is transformed into a rigid, cyclized polyolefin. researchgate.net This process dramatically increases the material's glass transition temperature. Research has shown that the Tg of the cyclized polymer can be increased from 200 °C to as high as 327 °C as the 3,4-structure content in the original polymer increases from 8% to 80%. researchgate.net This creates one of the highest-Tg hydrocarbon polymers reported, making it suitable for high-temperature applications. researchgate.netresearchgate.net

Understanding monomer reactivity is crucial for controlling the microstructure of copolymers. (E)-1-phenyl-1,3-butadiene (PBD), a closely related monomer, has been successfully copolymerized with 1,3-butadiene (B125203) using a CpTiCl3/MAO coordination polymerization system. rsc.orgsemanticscholar.org

Research shows that comonomers like PBD can be incorporated into a polybutadiene (B167195) chain over a wide range of feed ratios (up to 44.6% for PBD). rsc.orgsemanticscholar.org The resulting copolymers have well-controlled molecular weights and microstructures, with GPC profiles indicating the formation of true copolymers rather than a simple mixture of homopolymers. semanticscholar.org The incorporation of the phenyl-containing monomer significantly impacts the material's properties; for instance, the glass transition temperature (Tg) of the copolymer increases as the PBD content increases. rsc.org

The study of reactivity ratios allows for the prediction and control of copolymer composition. For a styrene-butadienylbenzene system, which is structurally analogous, the reactivity ratios (r1, r2) have been determined, providing insight into how each monomer adds to the growing polymer chain. researchgate.net Furthermore, the microstructure of copolymers, such as the sequence distribution and tacticity in ethylene-1-butene copolymers, can be meticulously analyzed using advanced 2D NMR techniques, enabling precise control over the final polymer architecture. researchgate.netacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-amino-1-phenyl-1-butene |

| 1,3-Butadiene |

| (E)-1-phenyl-1,3-butadiene (PBD) |

| 1-phenethyl-1,3-butadiene (PEBD) |

| 1-(4-methoxylphenyl)-1,3-butadiene |

| 1-(2-methoxylphenyl)-1,3-butadiene |

| 1-(4-N,N-dimethylaminophenyl)-1,3-butadiene |

| 4-bromo-1-butene |

| Aryl Oxiranes |

| Benzene (B151609), 1-butenyl- |

| Cinnamaldehyde |

| Cyclobutane |

| Dihydronaphthalene |

| Ethylene (B1197577) |

| Isotactic Poly(4-phenyl-1-butene) |

| Methyltriphenylphosphonium bromide |

| Phenylbutanone |

| Poly(1-phenyl-1,3-butadiene) (PPB) |

| Poly(4-phenyl-1-butene) |

| Potassium Permanganate |

| Styrene (B11656) |

| Syndiotactic Poly(4-phenyl-1-butene) |

| n-butyllithium |

| β-ocimene |

Environmental Fate and Transformation Mechanisms Academic Focus

Photochemical Degradation Pathways in Atmospheric and Aquatic Models

Photochemical reactions are a primary degradation route for (E)-1-Phenyl-1-butene released into the environment, particularly in the atmosphere and sunlit surface waters.

Another important atmospheric oxidant is ozone (O₃). oecd.org Due to the presence of a carbon-carbon double bond, this compound is susceptible to ozonolysis. This reaction involves the cleavage of the double bond, leading to the formation of smaller, oxygenated products. masterorganicchemistry.com The ozonolysis of 1-phenyl-1-butene proceeds through an unstable ozonide intermediate, which then cleaves to form benzaldehyde (B42025) and propanal. youtube.comdoubtnut.com

Table 1: Atmospheric Degradation Products of this compound

| Degradation Process | Reactant | Major Products |

|---|---|---|

| Indirect Photolysis | Hydroxyl Radical (•OH) | Oxidized and fragmented products (e.g., aldehydes, ketones, organic acids) |

In aquatic systems, photochemical degradation can occur through direct and indirect photolysis. researchgate.net Direct photolysis requires the molecule to absorb light in the solar spectrum (wavelengths >290 nm). oecd.org The efficiency of this process is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction. oecd.orgmsu.edu For many organic compounds, the quantum yield is significantly less than 1. oecd.org Indirect photolysis involves reactions with photochemically produced reactive species in the water, such as hydroxyl radicals, singlet oxygen, and peroxyl radicals. researchgate.net For compounds like this compound, which contain a phenyl group and a double bond, both direct and indirect photolysis pathways could contribute to its transformation in sunlit surface waters, although specific quantum yields and rate constants are not well-documented in existing literature.

Biotransformation and Biodegradation Mechanisms by Microorganisms (e.g., Enzyme-Catalyzed Olefin Oxidation)

Biotransformation by microorganisms is a crucial process for the environmental remediation of organic pollutants. This compound, as an unsaturated hydrocarbon, can be metabolized by various bacteria and fungi.